molecular formula C3H2ClNS B1198822 2-Chlorothiazole CAS No. 3034-52-4

2-Chlorothiazole

Cat. No. B1198822
CAS RN: 3034-52-4
M. Wt: 119.57 g/mol
InChI Key: KLEYVGWAORGTIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chlorothiazole and its derivatives often involves catalytic and non-catalytic methods that facilitate the formation of the benzothiazole core. For instance, copper(II)-catalyzed intramolecular coupling-cyclization of N-(2-chlorophenyl)benzothioamides under mild conditions is an efficient method for synthesizing 2-aryl or 2-alkyl-substituted benzothiazoles (Jaseer, Prasad, Dandapat, & Sekar, 2010). Additionally, a solvent-free and catalyst-free synthesis approach from 2-chloronitrobenzene, elemental sulfur, and aliphatic amine has been developed, showcasing the versatility in synthesizing benzothiazoles under environmentally friendly conditions (Tong, Pan, Jiang, Miao, Shi, & Han, 2014).

Molecular Structure Analysis

2-Chlorothiazole's molecular structure is pivotal in its reactivity and the formation of various derivatives. Studies involving X-ray determinations have been crucial in understanding the intricacies of its structure, particularly when synthesizing related compounds through C-S bond cleavage and formation processes (Al-Omran & El-Khair, 2014).

Chemical Reactions and Properties

2-Chlorothiazole undergoes numerous chemical reactions, forming a wide array of derivatives. For instance, photochemical cyclization of thioformanilides by chloranil is a method to achieve 2-substituted benzothiazoles, highlighting the compound's versatility (Rey, Soria-Castro, Argüello, & Peñéñory, 2009). Furthermore, palladium-catalyzed synthesis utilizing C-H functionalization/intramolecular C-S bond formation has been demonstrated to efficiently produce 2-substituted benzothiazoles, showcasing the compound's chemical reactivity (Inamoto, Hasegawa, Hiroya, & Doi, 2008).

Physical Properties Analysis

The physical properties of 2-Chlorothiazole, including its boiling and melting points, solubility, and stability, are critical for its handling and application in synthesis processes. While specific studies on these properties were not identified in the current literature search, such information is crucial for chemists working with this compound in laboratory settings.

Chemical Properties Analysis

2-Chlorothiazole's chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming diverse chemical bonds, underpin its utility in synthetic chemistry. The compound's ability to participate in reactions under 'green' conditions, such as solvent-free and catalyst-free syntheses, reflects its adaptable chemical nature (Tong et al., 2014).

Scientific Research Applications

  • Antitumor Properties and Prodrug Development : Novel 2-(4-aminophenyl)benzothiazoles, which include derivatives of 2-Chlorothiazole, have been identified as having potent antitumor properties. These compounds are biotransformed by cytochrome P450 1A1, leading to active and inactive metabolites. Amino acid conjugation has been used to overcome the limitations posed by the lipophilicity of these compounds, leading to the development of water-soluble, chemically stable prodrugs (Bradshaw et al., 2002).

  • Herbicidal Activity : 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, synthesized as herbicidal inhibitors of PSII electron transport, have shown significant herbicidal activities. Particularly, certain derivatives demonstrated excellent herbicidal activities even at low doses. These compounds represent a novel class of herbicides (Wang et al., 2004).

  • Antitumor Agent Development : The 2-(4-aminophenyl)benzothiazoles series, including derivatives of 2-Chlorothiazole, have been identified as promising antitumor agents. These compounds exhibit nanomolar in vitro activity against certain human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinoma, with a notable selectivity profile (Bradshaw et al., 2001).

  • Corrosion Inhibition : 2-(2-Hydroxyphenyl)-benzothiazole has been studied for its corrosion inhibition efficiency using electrochemical impedance spectroscopy. This research focused on optimizing parameters influencing corrosion inhibition efficiency, indicating potential industrial applications (Afzalkhah et al., 2017).

  • Insecticidal Bioactivities : Pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing the chlorothiazole ring have been synthesized and evaluated for their insecticidal activity. These compounds showed good activity against various pests, highlighting the potential use of chlorothiazole derivatives in pest control (Shen et al., 2015).

Safety and Hazards

2-Chlorothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

While the specific future directions for 2-Chlorothiazole are not mentioned in the search results, thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is ongoing research into the potential applications of 2-Chlorothiazole and other thiazole-bearing compounds .

properties

IUPAC Name

2-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEYVGWAORGTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184428
Record name 2-Chlorothiazole
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Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chlorothiazole

CAS RN

3034-52-4
Record name 2-Chlorothiazole
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Record name 2-Chlorothiazole
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Record name Thiazole, 2-chloro-
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Record name 2-Chlorothiazole
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Record name 2-chlorothiazole
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Record name 2-CHLOROTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 2-Chlorothiazole has the molecular formula C3H2ClNS and a molecular weight of 121.58 g/mol.

A: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize 2-chlorothiazole and its derivatives. [, , ]

A: The chlorine atom in 2-chlorothiazole exhibits significant reactivity towards nucleophiles, particularly in the presence of strong bases. [, , ] This reactivity enables the preparation of a wide range of substituted thiazole derivatives.

A: 2-Chlorothiazole readily undergoes nucleophilic aromatic substitution with benzenethiolate ions in methanol. [] It can also react with carbanion nucleophiles, [] enabling the synthesis of diverse thiazole derivatives.

A: One example is its use in the synthesis of tetrahydronaphthalen-6-ylthiazole derivatives, some of which have shown anticancer activity in vitro. [] Additionally, 2-chlorothiazole serves as a starting material for the preparation of 2-(N,N-dialkylamino)thiazol-5-yl aldehydes and ketones. [, ]

A: Studies on substituted 2-chlorothiazoles have revealed the impact of substituents on biological activity. For instance, incorporating a tetrahydronaphthalen-6-yl moiety led to promising anticancer activity. [] Further research exploring different substituents is crucial to optimize desired biological effects.

ANone: Derivatives of 2-chlorothiazole find use in various fields:

  • Insecticides: Researchers are exploring novel alkyl sulfoximine derivatives synthesized from 2-chloro-5-halomethyl-1,3-thiazole for their insecticidal potential. []
  • Perovskite Solar Cells: 2-Chlorothiazole-4-carboxylic acid has shown promise in enhancing the efficiency and stability of perovskite solar cells by passivating defects in the perovskite film. []

ANone: While the provided abstracts didn't focus on catalytic properties, the reactivity of 2-chlorothiazole makes it a potential candidate for exploring catalytic applications. Further research is needed in this area.

A: Although not explicitly mentioned in the abstracts, computational methods like density functional theory (DFT) can be used to study the electronic properties, reactivity, and reaction mechanisms of 2-chlorothiazole and its derivatives. [] QSAR models can also be developed to predict the biological activity of new thiazole derivatives.

ANone: Common techniques include:

  • Spectroscopy: NMR, IR, and Mass Spectrometry. [, , ]

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